3-Propargyl-5-chlorobenzoxazol-2-one
Description
3-Propargyl-5-chlorobenzoxazol-2-one is a benzoxazolone derivative characterized by a propargyl (HC≡C-CH₂-) substituent at the 3-position and a chlorine atom at the 5-position of the benzoxazolone core. Benzoxazolones are heterocyclic compounds with a fused benzene and oxazolone ring, widely studied for their pharmacological and synthetic utility.
Properties
Molecular Formula |
C10H6ClNO2 |
|---|---|
Molecular Weight |
207.61 g/mol |
IUPAC Name |
5-chloro-3-prop-2-ynyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H6ClNO2/c1-2-5-12-8-6-7(11)3-4-9(8)14-10(12)13/h1,3-4,6H,5H2 |
InChI Key |
PEWMBJKQVZQEIX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C2=C(C=CC(=C2)Cl)OC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzoxazolone Derivatives
The following table and analysis highlight key structural and functional differences between 3-Propargyl-5-chlorobenzoxazol-2-one and related compounds:
Key Comparative Insights
Substituent Effects on Reactivity: The propargyl group in this compound distinguishes it from analogs like Chlorzoxazone (which has an ethyl group) or methyl-substituted derivatives. This alkyne moiety enables participation in Huisgen cycloaddition (click chemistry), making it valuable for synthesizing conjugates or probes .
Biological Activity: Chlorzoxazone’s clinical use as a muscle relaxant underscores the pharmacological relevance of the benzoxazolone scaffold. The absence of a propargyl group in Chlorzoxazone suggests that bulky substituents at the 3-position may interfere with its CNS activity, whereas the propargyl group in this compound could redirect its bioactivity toward non-CNS targets .
Synthetic Utility :
- Compounds like 5-chloro-6-methylbenzo[d]oxazol-2(3H)-one are often used as intermediates in drug synthesis. The propargyl derivative’s alkyne functionality offers a unique handle for further derivatization, a feature absent in methyl- or bromo-substituted analogs .
Research Findings and Trends
- Structural-Activity Relationship (SAR): Substitution at the 3-position significantly impacts the compound’s electronic profile.
- Thermodynamic Stability : Computational studies on similar benzoxazolones suggest that electron-withdrawing groups (e.g., Cl, Br) increase ring stability compared to electron-donating groups (e.g., CH₃). This may explain the prevalence of halogenated derivatives in medicinal chemistry .
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